molecular formula C21H22ClN3O5 B2385145 N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-06-9

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2385145
CAS No.: 421576-06-9
M. Wt: 431.87
InChI Key: HQKPOPNVDVQWDE-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₂₂ClN₃O₅
Molecular Weight: 431.87 g/mol
CAS Number: 421576-06-9
Structural Features:

  • A tetrahydropyrimidine backbone substituted at position 4 with a 3,4,5-trimethoxyphenyl group and at position 5 with an N-(3-chlorophenyl)carboxamide moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-6-13(22)10-14)18(25-21(27)23-11)12-8-15(28-2)19(30-4)16(9-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPOPNVDVQWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C23H22ClN3O3
  • IUPAC Name : this compound
  • Molecular Weight : Approximately 455.96 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related tetrahydropyrimidine derivatives. For instance, compounds synthesized from similar precursors exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of tetrahydropyrimidines. Specifically, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds induce apoptosis and cell cycle arrest at various phases (G1 and G2/M), primarily through the activation of reactive oxygen species (ROS) pathways .

Case Studies

  • Study on Apoptosis Induction :
    • Researchers found that certain derivatives could significantly increase caspase 3 activity in treated cells compared to controls. This suggests a strong apoptotic effect mediated by these compounds .
  • Topoisomerase Inhibition :
    • Some studies indicated that these compounds act as selective inhibitors of topoisomerase II, a critical enzyme involved in DNA replication and repair. Inhibition leads to DNA damage and subsequent cancer cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting key enzymes like topoisomerase II, the compound disrupts DNA replication in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways through ROS generation leads to programmed cell death.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic functions contribute to its antimicrobial efficacy.

Data Summary

Biological ActivityTarget Pathogens/Cancer Cell LinesMechanism
AntibacterialE. coli, S. aureus, C. albicansCell wall synthesis inhibition
AntifungalAspergillus niger, A. clavatusMetabolic pathway interference
AnticancerMCF-7 (breast), HepG2 (liver)Topoisomerase II inhibition; Apoptosis induction

Scientific Research Applications

  • Anticancer Properties :
    • Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promise in inhibiting the growth of various cancer cell lines. In vitro experiments demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
    • A study focusing on similar pyrimidine derivatives reported significant growth inhibition percentages against several cancer cell lines, suggesting that structural modifications can enhance anticancer activity .
  • Antimicrobial Activity :
    • The compound's structural features may confer antimicrobial properties. Preliminary evaluations suggest that it exhibits activity against a range of bacterial strains. Further investigations are warranted to elucidate its mechanism of action and efficacy compared to existing antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties through molecular docking studies that indicate potential inhibition of inflammatory pathways, specifically targeting enzymes like lipoxygenase . This suggests a possible role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Modifications to the chlorophenyl and trimethoxyphenyl groups can significantly influence biological activity:

ModificationEffect on Activity
Substitution on the chlorophenyl groupAlters binding affinity to targets
Variation in methoxy groupsEnhances solubility and bioavailability
Changes in the carboxamide functional groupAffects metabolic stability

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of tetrahydropyrimidine compounds, including this compound. These derivatives were evaluated for their anticancer activity against multiple cell lines with promising results indicating a need for further optimization .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding interactions between this compound and specific biological targets involved in cancer proliferation and inflammation. These studies provide insights into how structural modifications can enhance target specificity and potency .

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among analogs lie in substituents on the phenyl rings and modifications to the pyrimidine core. Below is a comparative analysis:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance (Inferred)
N-(3-Chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₁H₂₂ClN₃O₅ 431.87 3,4,5-Trimethoxyphenyl (lipophilic), 3-chlorophenyl (electron-withdrawing) Potential kinase or thymidylate synthase inhibition
N-(4-Chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₉H₁₈ClN₃O₂S 371.88 3-Nitrophenyl (strong electron-withdrawing), 2-thioxo (enhanced hydrogen bonding) Likely enhanced enzyme inhibition due to nitro group
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₁H₂₃N₃O₃ 405.45 4-Methylphenyl (electron-donating), 2-methoxyphenyl (moderate lipophilicity) Possible cytochrome P450 modulation
4-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₂₁H₂₂ClN₃O₃ 411.87 4-Ethoxyphenyl (electron-donating), 3-chlorophenyl (shared with target compound) Potential solubility challenges due to ethoxy group
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₇H₁₆F₆N₂O₃ 422.31 Bis(trifluoromethyl)phenyl (strong hydrophobicity), ethyl ester (metabolic lability) High lipophilicity may enhance blood-brain barrier penetration

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and binding to electron-rich enzyme active sites .
  • Lipophilicity is maximized in the target compound (3,4,5-trimethoxyphenyl) and the trifluoromethyl analog .
  • Thioxo vs. Oxo : Substitution of oxygen with sulfur (2-thioxo) may improve hydrogen-bonding interactions with cysteine residues in enzymes .

Physicochemical Properties

  • Solubility : The 3,4,5-trimethoxyphenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar nitro or methoxy groups .
  • Stability : Thioxo derivatives (e.g., ) may exhibit lower oxidative stability than oxo analogs .

Preparation Methods

Precursor Preparation: Synthesis of N-(3-Chlorophenyl)-3-Oxobutanamide

The β-ketoamide precursor, N-(3-chlorophenyl)-3-oxobutanamide (C₁₀H₁₀ClNO₂), is synthesized via a nucleophilic acyl substitution reaction between 3-chloroaniline and ethyl acetoacetate.

  • Procedure :
    • 3-Chloroaniline (1.0 eq) is treated with ethyl acetoacetate (1.2 eq) in toluene under reflux (110°C, 6–8 hours).
    • Acid catalysis (e.g., H₂SO₄) accelerates imine formation, followed by elimination of ethanol to yield the β-ketoamide.
    • Yield : 78–85% after recrystallization in ethanol.

Cyclocondensation to Form the Tetrahydropyrimidine Core

The Biginelli reaction employs 3,4,5-trimethoxybenzaldehyde , N-(3-chlorophenyl)-3-oxobutanamide , and urea in acidic conditions.

  • Catalytic System :
    • HCl/EtOH : Concentrated HCl (2–3 mol%) in ethanol under reflux (70–80°C, 4–6 hours).
    • Sulfamic Acid/EtOH : Sulfamic acid (10 mol%) in ethanol at 70°C (reaction time: 2.5–3 hours).
  • Mechanism :
    • Acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.
    • Nucleophilic attack by the β-ketoamide enol to form the dihydropyrimidinone intermediate.
    • Tautomerization and dehydration to yield the tetrahydropyrimidine.
  • Yield : 65–72% with HCl; 80–88% with sulfamic acid.

Table 1: Comparison of Catalytic Systems in Traditional Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HCl EtOH 70–80 4–6 65–72
Sulfamic acid EtOH 70–80 2.5–3 80–88

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy and time.

  • Procedure :
    • Equimolar aldehyde, β-ketoamide, and urea are mixed with sulfamic acid (5 mol%) in ethanol.
    • Irradiated at 300 W, 80°C, for 10–15 minutes.
  • Advantages :
    • Yield : 90–94%.
    • Energy Savings : 80% reduction compared to conventional heating.

Mechanochemical Synthesis (Mortar-Pestle Grinding)

Solvent-free grinding minimizes waste and improves atom economy.

  • Procedure :
    • Solid reactants (aldehyde, β-ketoamide, urea) and sulfamic acid (5 mol%) are ground for 20–30 minutes.
    • The crude product is washed with cold ethanol.
  • Yield : 82–86%.

Table 2: Green Synthesis Methods vs. Traditional Heating

Method Time Yield (%) Solvent Use
Microwave 10–15 min 90–94 Low
Mechanochemical 20–30 min 82–86 None
Conventional 2.5–6 h 65–88 High

Advanced Catalytic Systems

Ionic Liquid Catalysis

Ionic liquids (e.g., [BMIM]BF₄) act as recyclable catalysts, enabling mild conditions.

  • Conditions : 60°C, 1.5 hours, ethanol solvent.
  • Yield : 89–92% with 5 catalyst recycles.

Heterogeneous Catalysis Using Zeolites

Zeolite HSZ-360 enhances selectivity due to its porous structure.

  • Conditions : 75°C, 3 hours, ethanol.
  • Yield : 85–88%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization in ethanol or ethyl acetate, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 5.12 (s, 1H, CH), 3.80 (s, 9H, OCH₃), 2.31 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Mechanistic Insights and Optimization

Role of Methoxy Substituents

The electron-donating methoxy groups on the 3,4,5-trimethoxyphenyl ring stabilize intermediate carbocations via resonance, accelerating cyclization.

Solvent Effects

Polar protic solvents (e.g., ethanol) improve solubility of ionic intermediates, while aprotic solvents (e.g., THF) reduce yields by 15–20%.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis of tetrahydropyrimidine derivatives typically involves acid-catalyzed cyclocondensation or Biginelli-like reactions. For example:

  • Key reagents : Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), β-keto amides, and urea derivatives are common starting materials.
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., ethanol, acetic acid) improve solubility and reaction efficiency .
    • Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or Brønsted acids (e.g., p-TsOH) accelerate cyclization .
    • Temperature : Reactions are often conducted under reflux (80–100°C) to achieve yields >70% .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Answer:

  • X-ray crystallography : Resolves crystal packing, bond lengths, and dihedral angles (e.g., pyrimidine ring puckering ≈0.224 Å deviation from planarity) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
    • FT-IR : Confirms carbonyl (C=O stretch ≈1680–1720 cm⁻¹) and amide (N–H bend ≈1550 cm⁻¹) groups .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How is preliminary biological screening conducted for this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be fine-tuned to resolve low yield or impurity issues?

Answer:

  • Byproduct analysis : Use HPLC or TLC to identify side products (e.g., uncyclized intermediates). Adjust stoichiometry (e.g., excess urea) to suppress byproducts .
  • Solvent polarity : Switch to DMF or THF to stabilize reactive intermediates and reduce decomposition .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 30 min) and improves yield by 15–20% .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina. Focus on interactions with trimethoxyphenyl groups and hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the chlorophenyl ring enhance antimicrobial potency .

Q. How can contradictions between in vitro and in vivo activity data be addressed?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations. Poor absorption may explain low in vivo efficacy .
  • Metabolite identification : Use liver microsome assays to identify dechlorinated or demethylated metabolites that reduce activity .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability and target delivery .

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